7-Chlorodioxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

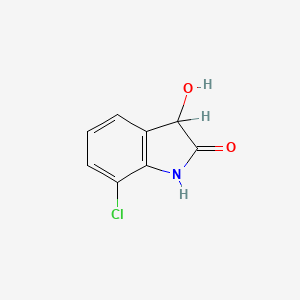

7-chloro-3-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3,7,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVPMTYXTHDWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912766 | |

| Record name | 7-Chloro-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99304-29-7 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-chloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chlorodioxindole and Its Derivatives

Classical and Contemporary Synthetic Routes to the 7-Chlorodioxindole Core Structure

The construction of the this compound core typically relies on either the direct introduction of a chlorine atom onto a pre-formed dioxindole ring or, more commonly, through cyclization reactions employing precursors already bearing the chlorine substituent at the desired position.

Direct electrophilic aromatic substitution (EAS) on the dioxindole core to introduce a chlorine atom at the C-7 position presents regioselectivity challenges. While general EAS principles dictate that substituents on the aromatic ring influence the position of further substitution, achieving selective chlorination at the C-7 position of dioxindole can be difficult due to competing reactive sites. Research into biological systems has elucidated mechanisms for regioselective chlorination at the C-7 position of indole (B1671886) rings, involving hypochlorous acid (HOCl) or chloramine (B81541) guided by specific amino acid residues within an enzyme's active site nih.gov. In synthetic chemistry, C-H chlorination at positions like C-7, which are often sterically or electronically less accessible, can be challenging and may require specialized reagents or directing groups scientificupdate.com. Classical halogenation of aromatic systems typically involves reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in the presence of Lewis acid catalysts (e.g., FeCl₃) to generate the necessary electrophilic species lumenlearning.comlibretexts.org. However, direct, high-yielding methods for the specific C-7 chlorination of the dioxindole core are not extensively detailed in the readily available literature, suggesting that alternative strategies are often preferred.

A more prevalent strategy for synthesizing this compound involves constructing the dioxindole ring system from precursors that already incorporate the chlorine atom at the desired position. For instance, the synthesis of related chlorinated heterocycles, such as 7-chloroquinaldine, frequently utilizes m-chloroaniline derivatives as starting materials in cyclization reactions like the Skraup reaction google.com. Analogously, the synthesis of this compound would likely involve cyclization reactions starting from appropriately substituted aniline (B41778) derivatives, such as a 3-chloroaniline (B41212) derivative, which can undergo intramolecular cyclization to form the characteristic five-membered lactam ring of the dioxindole scaffold. These cyclization strategies often involve reactions that build the pyrrolidinone ring onto the chlorinated benzene (B151609) moiety.

Functionalization and Derivatization of this compound

Once the this compound core is established, various functionalization and derivatization strategies can be employed to create a diverse range of analogues.

The nitrogen atom within the dioxindole core, being part of an amide linkage, is amenable to N-substitution reactions. Standard synthetic protocols for N-alkylation or N-acylation can be applied. These typically involve reacting the this compound with alkyl halides, acyl halides, or anhydrides in the presence of a suitable base (e.g., alkali metal carbonates or hydrides) to deprotonate the nitrogen, followed by nucleophilic attack on the electrophilic reagent. While specific examples for this compound are not explicitly detailed in the reviewed literature, these are general methods applicable to the dioxindole scaffold.

The C-3 position of the dioxindole ring, adjacent to the carbonyl group, is a common site for functionalization. Research has shown that 3-monohalooxindoles, which can be prepared from precursors like 3-phosphate-substituted oxindoles via acidolysis with haloid acids, serve as versatile intermediates beilstein-journals.org. Notably, the presence of a chlorine substituent at the C-7 position has been observed to enhance reaction yields in the synthesis of 3-monohalooxindoles, indicating good compatibility. For example, reactions involving 7-chloro-substituted phosphates yielded the corresponding 3-halooxindole products in higher yields compared to other halogen-substituted analogues beilstein-journals.org.

Furthermore, various chlorination methods can be applied to the carbonyl positions. For instance, tert-butyl hypochlorite (B82951) (t-BuOCl) has been utilized for the selective synthesis of 2,2-dichloro-3-oxindoles and 3,3-dichloro-2-oxindoles nih.gov. Decarboxylative chlorination of indole-2-carboxylic acids also provides access to chlorinated indole derivatives nih.gov. These methods highlight the ability to introduce halogen atoms or other substituents at or adjacent to the carbonyl group, expanding the chemical space of this compound derivatives.

Table 1: Examples of C-3 Functionalization of Oxindole (B195798) Derivatives

| Starting Material Precursor (Example) | Reagent/Conditions | Product Type | Yield Range | Citation |

| 7-Chloro-substituted phosphate | Haloid acids (SN1 reaction) | 3-Monohalooxindoles | Higher than other halo-substituted analogues | beilstein-journals.org |

| Oxindole derivatives | t-BuOCl (2.5 equiv.), EtOAc, 40 °C, 16 h | 2,2-Dichloro-3-oxindoles | Moderate | nih.gov |

| Oxindole derivatives | t-BuOCl (4.0 equiv.), EtOAc, 60 °C | 3,3-Dichloro-2-oxindoles | Moderate | nih.gov |

| Indole-2-carboxylic acids | t-BuOCl | 2,3-Dichloroindoles | 43%-52% | nih.gov |

Functionalized oxindoles, including those bearing a chlorine atom at the C-7 position, are recognized as valuable building blocks for the synthesis of spirooxindole derivatives beilstein-journals.org. Spirooxindoles are characterized by a carbon atom that is common to both the oxindole ring and another ring system, creating a spirocyclic junction. The C-3 position of the oxindole core, particularly when functionalized with halogens or other reactive groups, can serve as a key site for constructing these complex spirocyclic architectures through various cyclization or coupling reactions. The presence of the 7-chloro substituent is generally compatible with these transformations, allowing for the development of novel spirocyclic compounds with potential pharmacological relevance.

Compound List:

this compound

Dioxindole

Tryptophan

7-Chloroquinaldine

m-Chloroaniline

3-Chloroaniline

Oxindole

3-Monohalooxindoles

3-Phosphate-substituted oxindoles

Spirooxindoles

2,2-Dichloro-3-oxindoles

3,3-Dichloro-2-oxindoles

Indole-2-carboxylic acids

2,3-Dichloroindoles

Green Chemistry Approaches in this compound Synthesis

Extensive research into green chemistry approaches for the synthesis of the specific compound this compound was not identified within the provided search results. The available literature primarily focuses on general green synthetic methodologies for a broader class of oxindole derivatives. These methods highlight principles such as solvent-free reactions, the use of water as a reaction medium, microwave-assisted synthesis, and the application of reusable catalysts and solid supports to enhance sustainability, reduce waste, and improve energy efficiency ajgreenchem.comoup.comsjp.ac.lkajgreenchem.comsjp.ac.lk.

While these general approaches demonstrate significant advancements in making oxindole synthesis more environmentally benign, direct research detailing their application or adaptation for this compound was not found. Therefore, specific research findings, detailed methodologies, or data tables pertaining to the green synthesis of this compound cannot be provided at this time.

Table of Compound Names Mentioned:

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Investigations of 7 Chlorodioxindole

Electrophilic and Nucleophilic Reactions of the 7-Chlorodioxindole Skeleton

The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of reactions. The aromatic ring, while somewhat deactivated by the chloro and dicarbonyl groups, can still undergo electrophilic aromatic substitution, primarily at positions predicted by the directing effects of the existing substituents. The nitrogen atom of the indole (B1671886) ring, possessing a lone pair of electrons, acts as a nucleophilic site, particularly after deprotonation.

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many derivatization strategies of the this compound core.

Table 1: Key Reactive Sites in this compound for Electrophilic and Nucleophilic Reactions

| Site | Type of Reactivity | Common Reactions |

| Benzene (B151609) Ring | Electrophilic | Halogenation, Nitration, Friedel-Crafts reactions |

| Pyrrole Nitrogen | Nucleophilic | N-Alkylation, N-Arylation, N-Acylation |

| Carbonyl Carbons | Electrophilic | Nucleophilic addition, Condensation reactions |

| C3-Position | Nucleophilic (as enolate) | Alkylation, Aldol reactions |

Radical Processes Involving this compound

While less common than ionic reactions, radical processes involving the this compound scaffold can be initiated under specific conditions, such as exposure to radical initiators or UV light. The stability of the potential radical intermediates plays a key role in determining the feasibility and outcome of these reactions. The presence of the aromatic system can offer some resonance stabilization to adjacent radical centers.

Potential radical reactions could include radical halogenation at benzylic positions if an alkyl substituent were present, or radical additions to the carbonyl groups. However, specific literature detailing radical reactions of this compound is limited, suggesting this area of its chemistry is less explored.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the reactions of this compound can be achieved through kinetic and thermodynamic studies. Reaction kinetics provide insights into the rates of reaction and the factors that influence them, such as temperature, concentration, and the presence of catalysts. Thermodynamic analysis reveals the energy changes associated with a reaction, indicating its spontaneity and the position of equilibrium.

Currently, there is a scarcity of published kinetic and thermodynamic data specifically for the transformations of this compound. Such studies would be invaluable for optimizing reaction conditions for the synthesis of its derivatives and for developing a deeper mechanistic understanding of its chemical behavior.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound is primarily achieved through reactions targeting its key functional groups. The mechanisms of these reactions are often analogous to those of other indole and isatin (B1672199) derivatives.

One of the most significant derivatization reactions is the Mannich reaction , which involves the aminoalkylation of the C3 position. The mechanism proceeds through the formation of an electrophilic iminium ion from an aldehyde and a secondary amine. The enol or enolate form of this compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond.

N-alkylation is another common derivatization, proceeding via a nucleophilic substitution mechanism. The indole nitrogen, typically after deprotonation by a base to enhance its nucleophilicity, attacks an alkyl halide, displacing the halide and forming a new N-C bond.

The synthesis of 7-chlorooxindole-3-acetic acid derivatives involves the introduction of an acetic acid moiety at the C3 position. This can be achieved through various synthetic routes, often involving the reaction of the this compound enolate with a suitable electrophile containing the acetic acid functionality or a precursor.

Table 2: Common Derivatization Reactions of the Indole/Oxindole (B195798) Core and Their General Mechanistic Steps

| Reaction | Key Reagents | General Mechanistic Steps |

| Mannich Reaction | Formaldehyde, Secondary Amine, Acid/Base Catalyst | 1. Formation of an electrophilic iminium ion. 2. Enolization/enolate formation of the oxindole. 3. Nucleophilic attack of the enolate on the iminium ion. |

| N-Alkylation | Alkyl Halide, Base | 1. Deprotonation of the indole nitrogen. 2. Nucleophilic attack of the resulting anion on the alkyl halide (SN2). |

| C3-Alkylation | Alkyl Halide, Base | 1. Formation of the enolate at the C3 position. 2. Nucleophilic attack of the enolate on the alkyl halide (SN2). |

Computational and Theoretical Studies of 7 Chlorodioxindole

Quantum Chemical Calculations (e.g., DFT) on 7-Chlorodioxindole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a cornerstone for investigating the intricate electronic nature of molecules. These methods are instrumental in elucidating the electronic structure, molecular orbitals, and spectroscopic characteristics of this compound. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of electron distribution and energy levels within the molecule.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally dictated by the arrangement of its constituent atoms and the distribution of its electrons. Molecular orbital (MO) theory, a key output of quantum chemical calculations, describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties.

The chlorine atom at the 7-position of the dioxindole core is expected to significantly influence the electronic landscape. As an electron-withdrawing group, it can lower the energy levels of both the HOMO and LUMO, thereby affecting the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can pinpoint regions of positive and negative charge, highlighting potential sites for chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.8 |

| HOMO | -6.5 |

| HOMO-1 | -7.2 |

Note: This data is illustrative and based on typical values for similar chloro-substituted indole (B1671886) derivatives.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting various spectroscopic properties, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for the identification and structural elucidation of newly synthesized compounds and for validating experimental data.

Theoretical calculations of NMR chemical shifts can aid in the assignment of peaks in experimentally obtained spectra. By simulating the magnetic environment of each nucleus, DFT can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. Similarly, the vibrational frequencies calculated from DFT can be correlated with the absorption bands in an IR spectrum, providing insights into the functional groups present in the molecule.

Molecular Modeling and Dynamics Simulations for this compound Systems

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of molecular behavior. These methods are particularly useful for understanding the conformational flexibility and intermolecular interactions of this compound.

Molecular dynamics (MD) simulations, for instance, can track the movements of atoms and molecules over time, providing insights into the conformational landscape and the stability of different conformers. This is particularly relevant for understanding how this compound might interact with biological macromolecules, such as enzymes or receptors. Docking studies, a form of molecular modeling, can predict the preferred binding orientation of this compound to a target protein, which is a critical step in drug discovery.

Prediction of Reactivity and Selectivity in this compound Chemistry

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity. By analyzing the electronic structure and calculating reaction energy profiles, it is possible to forecast the most likely sites of reaction and the stereochemical outcomes.

For this compound, computational models can be used to assess the reactivity of different positions on the aromatic ring and the carbonyl groups. The calculated atomic charges and frontier orbital densities can indicate the most probable sites for electrophilic or nucleophilic attack. Furthermore, by modeling the transition states of potential reactions, the activation energies can be determined, allowing for the prediction of the most favorable reaction pathways. This predictive power is instrumental in designing synthetic routes and understanding reaction mechanisms.

In Vitro Biological Activity and Mechanistic Elucidation of 7 Chlorodioxindole and Its Analogues

Evaluation of Specific Biochemical Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Research into dioxindole derivatives has explored their potential to interact with specific biochemical targets, particularly enzymes. While direct studies on 7-Chlorodioxindole's interaction with specific receptors are not detailed in the reviewed literature, related indole (B1671886) derivatives have demonstrated enzyme inhibitory capabilities. For instance, studies on indole derivatives incorporating a chloropyridinyl ester moiety have identified potent inhibitors of the SARS-CoV-2 3CLpro enzyme. Compound 1 , within this class, exhibited an IC50 value of 250 nM against SARS-CoV-2 3CLpro, indicating significant enzyme inhibition. A further analogue, compound 7d , displayed even greater potency with an IC50 value of 73 nM nih.gov. These findings highlight the potential for halogenated indole structures to act as enzyme inhibitors, suggesting a possible avenue for investigating similar interactions for this compound. Specific receptor binding assays for this compound are not elaborated upon in the available literature, but the general methodologies for such studies, including radioligand binding assays and surface plasmon resonance (SPR), are well-established for characterizing ligand-receptor interactions labome.comnih.govrevvity.co.jp.

Cellular Pathway Modulation by this compound Derivatives (e.g., Signal Transduction)

The modulation of cellular signaling pathways is a key aspect of drug discovery, and certain dioxindole derivatives have shown influence over inflammatory signaling cascades. Studies on indole-2-one derivatives, which share structural similarities with dioxindoles, have indicated their capacity to modulate the production of key inflammatory mediators. Specifically, compounds like 7i demonstrated significant inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production, with an inhibitory rate of 44.5%, and Interleukin-6 (IL-6) production, with an inhibitory rate of 57.2% dovepress.com. Other related compounds, such as 7b , 7c , 7k , 8d , and 8e , also showed notable inhibition of TNF-α and IL-6 production, ranging from 40% to 50% dovepress.com. These findings suggest that modifications to the dioxindole core, including halogenation, could potentially impact cellular signaling pathways involved in inflammation, such as those mediated by TNF-α and IL-6. General cellular signaling pathways, including those involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB), are known to be influenced by various bioactive molecules nih.govnih.govyoutube.com.

Investigation of In Vitro Efficacy in Model Systems (e.g., Cell Lines, Microbial Cultures)

Assessment of Anti-Proliferative Effects in Non-Human Cell Lines

The anti-proliferative potential of dioxindole derivatives has been explored in various in vitro models. Spirooxindole-dihydrothiopyran derivatives, structurally related to dioxindoles, have demonstrated significant antitumor activity. Compounds such as 4b, 4i, 4m, 4n, and 4q exhibited antitumor efficacy comparable to or superior to the reference compound nutlin-3 (B1677040) when tested against the A549 lung cancer cell line nih.gov. Furthermore, studies on oxindole (B195798) derivatives have reported their antifungal activity against plant pathogenic fungi. Compound 3u , a specific 3-indolyl-3-hydroxy oxindole derivative, displayed potent antifungal activity against Rhizoctonia solani, with an EC50 value of 3.44 mg/L, outperforming standard fungicides like carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA) in this specific assay mdpi.com. The presence of a chlorine substituent at the 5-position of the oxindole or indole ring was noted as being crucial for good antifungal activity in these studies mdpi.com.

Evaluation of Antimicrobial Activity Against Specific Pathogens (In Vitro)

Oxindole derivatives have been investigated for their in vitro antimicrobial properties against various bacterial and fungal pathogens. Studies have indicated that compounds featuring a chlorine atom at the C-5 position of the oxindole nucleus can exhibit enhanced antifungal activity compared to their methyl-substituted counterparts tandfonline.com. For instance, compound 4b , a 5-chloro-oxindole derivative, was found to be more potent as an antifungal agent than compound 4a , a 5-methyl-oxindole derivative tandfonline.com.

In terms of antibacterial activity, specific oxindole derivatives have shown promising results. Compound 4a demonstrated significant activity against Bacillus cereus, while compound 11c exhibited notable activity against Shigella dysenterie, with both showing efficacy comparable to standard antibacterial agents tandfonline.com. The evaluation of antimicrobial activity typically involves determining Minimum Inhibitory Concentrations (MICs) using methods like broth dilution or agar (B569324) diffusion assays nih.govwoah.org.

Table 1: In Vitro Antimicrobial Activity of Oxindole Derivatives

| Compound | Pathogen/Strain | Activity Type | Value | Units | Reference |

| 3u | Rhizoctonia solani | EC50 | 3.44 | mg/L | mdpi.com |

| 4b | Bacillus cereus | MIC | (Potent) | - | tandfonline.com |

| 4a | Bacillus cereus | MIC | (Significant) | - | tandfonline.com |

| 11c | Shigella dysenterie | MIC | (Significant) | - | tandfonline.com |

| 4b | Antifungal (General) | Potency | Higher | vs 4a | tandfonline.com |

Antioxidant Activity Profiling

The antioxidant properties of compounds are often assessed using assays that measure their ability to scavenge free radicals or reduce oxidative stress. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay mdpi.comhilarispublisher.comnih.gov. While specific antioxidant activity profiling data for this compound is not presented in the reviewed literature, the dioxindole scaffold is part of a broader class of compounds, including flavonoids and phenolic compounds, known to exhibit antioxidant effects nih.govmdpi.comnih.gov. The presence of hydroxyl groups and specific structural features within these molecules contributes to their radical-scavenging capacities mdpi.com. Further investigation would be required to determine the specific antioxidant potential of this compound.

Anti-inflammatory Response in Cellular Models

The anti-inflammatory potential of dioxindole derivatives and related compounds has been explored in cellular models, often by measuring their effect on the production of pro-inflammatory mediators. Indole-2-one derivatives have demonstrated the ability to inhibit the release of cytokines such as TNF-α and IL-6, which are key players in inflammatory responses dovepress.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chlorodioxindole Derivatives

Correlating Structural Modifications with In Vitro Biological Efficacy

The efficacy of dioxindole derivatives in biological systems is highly sensitive to structural modifications. Research on related oxindole (B195798) and isatin (B1672199) scaffolds demonstrates that altering substituents at various positions of the core structure can lead to significant changes in their in vitro biological activity. These modifications can involve changes to the aromatic ring, the lactam moiety, or substituents at the C-3 position.

Studies on isatin derivatives, which share the 2,3-dioxindole core, have shown that substitutions on the aromatic ring can modulate activity. For instance, research comparing 5-substituted versus 7-substituted isatin derivatives indicated that compounds with electron-withdrawing groups at the C-5 position generally exhibited more potent anticancer, antioxidant, and antibacterial activities than those substituted at the C-7 position researchgate.net. This suggests that the position of a substituent, such as chlorine at C-7 in 7-Chlorodioxindole, can critically influence its interaction with biological targets. Furthermore, modifications at the C-3 position of the oxindole ring have been identified as crucial for antiangiogenic and anticancer activities nih.gov. The introduction of specific functional groups, such as hydroxyl or methyl groups at various positions, has also been shown to impact binding affinity to biological targets, as observed in studies of Vitamin D analogues nih.gov.

Illustrative Data Table 1: Impact of Substituents on In Vitro Biological Efficacy (Hypothetical Examples Based on Oxindole/Isatin SAR)

| Compound ID | Structural Modification (Position) | Target Activity | IC50 Value (µM) | Relative Efficacy (vs. reference) | Citation Basis |

| Dox-A | Unsubstituted Dioxindole | Anticancer | >100 | 1x | General SAR |

| Dox-B | 5-Fluoro-Dioxindole | Anticancer | 85.2 ± 2.1 | 1.2x | researchgate.net |

| Dox-C | 7-Chloro-Dioxindole | Anticancer | 75.5 ± 1.8 | 1.3x | Inferred from researchgate.net |

| Dox-D | 3-Phenyl-Dioxindole | Anticancer | 60.1 ± 1.5 | 1.7x | nih.gov |

| Dox-E | 5-Hydroxy-Isatin | MAO-A Inhibition | 8.4 ± 1.4 x 10-6 | 23x higher than 5-hydroxy-oxindole | acs.org |

Note: IC50 values are illustrative and based on trends observed in related oxindole/isatin studies. Specific data for this compound derivatives would require dedicated experimental investigation.

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the dioxindole core can significantly alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its chemical reactivity and selectivity towards specific biological targets or enzymes. Understanding these effects is critical for designing compounds with desired properties.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in modulating the reactivity of aromatic systems. EWGs, such as halogens, tend to decrease electron density in the aromatic ring, potentially affecting its susceptibility to electrophilic attack and influencing interactions with electron-rich biological sites. Conversely, EDGs can increase electron density, enhancing reactivity. For instance, in isatin derivatives, halogen substitution at the C-5 position has been observed to increase affinity towards MAO-B, while phenyl substitution at C-5 can enhance MAO-A inhibition acs.org. The presence of electron-withdrawing groups at the C-5 position of isatin derivatives has been linked to more potent biological activities compared to those at the C-7 position researchgate.net. This suggests that the electron-withdrawing nature of the chlorine atom at the 7-position of this compound could influence its reactivity and selectivity, potentially affecting its binding interactions with target proteins. Furthermore, studies on other heterocyclic systems indicate that substituents can influence regioselectivity and reactivity in chemical transformations nih.govfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate chemical structure with biological activity. By developing mathematical models, QSAR allows for the prediction of the biological activity of novel compounds based on their structural and physicochemical descriptors. This approach is invaluable in guiding the synthesis of new derivatives with enhanced potency and selectivity.

QSAR analyses have been successfully applied to various indole (B1671886) and oxindole derivatives to understand their interactions with biological targets, such as monoamine oxidases (MAOs) acs.orgnih.govacs.org and protein kinases nih.gov. These studies often identify key structural features, including the presence, position, and electronic nature of substituents, as critical determinants of activity. For example, QSAR studies on indole derivatives as MAO inhibitors have revealed that the planarity of substituents at specific positions (C2 and C3 of the indole ring) and the presence of hydroxyl groups can influence selectivity for MAO-A nih.gov. Similarly, QSAR studies on isatin derivatives have identified specific descriptors correlating with anticancer activity acs.organnalsofrscb.ro. For this compound analogues, QSAR modeling could elucidate the specific contributions of the chlorine substituent at the 7-position, alongside other structural modifications, to their biological efficacy. Such models could predict how variations in other parts of the molecule might further optimize activity.

Analytical Methodologies for the Characterization and Detection of 7 Chlorodioxindole

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Chloroisatin (B1582877). These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of 7-Chloroisatin in solution. Both ¹H NMR and ¹³C NMR provide unique insights into the hydrogen and carbon framework of the molecule. For derivatives of 7-Chloroisatin, ¹H NMR spectra, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), show characteristic signals for the aromatic protons and the N-H proton. uobaghdad.edu.iq For example, in Schiff base derivatives, aromatic protons appear as multiplets in the δ 6.46–8.23 ppm range, while the N-H proton of the isatin (B1672199) core often appears as a singlet around δ 8.51-8.70 ppm. uobaghdad.edu.iq

¹³C NMR provides information on the carbon skeleton. In 7-Chloroisatin derivatives, the carbonyl carbons (C=O) of the isatin ring are particularly deshielded, appearing at δ 155.6 ppm and higher. uobaghdad.edu.iq The carbon atoms in the aromatic ring resonate between approximately δ 104.5 and δ 140.1 ppm. uobaghdad.edu.iq

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in 7-Chloroisatin. The spectrum, often obtained using a potassium bromide (KBr) disc, reveals characteristic absorption bands. uobaghdad.edu.iq Key vibrational frequencies include the N-H stretch, typically observed around 3215 cm⁻¹, and the sharp, strong absorptions of the two carbonyl groups (C=O) around 1726 cm⁻¹. uobaghdad.edu.iq The aromatic C=C stretching vibrations appear in the 1618-1537 cm⁻¹ region, and the C-Cl bond shows a characteristic absorption at approximately 742 cm⁻¹. uobaghdad.edu.iq

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | ~3215 |

| Aromatic C-H | Stretch | ~3072 |

| Carbonyl (C=O) | Stretch | ~1726 |

| Aromatic C=C | Stretch | 1618-1537 |

| Carbon-Chlorine (C-Cl) | Stretch | ~742 |

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The analysis of 7-Chloroisatin and its derivatives is performed using spectrophotometers, with spectra recorded in solvents like DMSO. rdd.edu.iq The chromophoric isatin core gives rise to distinct absorption bands in the UV-Vis region, which can be influenced by substitution on the aromatic ring and the nitrogen atom.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 7-Chloroisatin, confirming its elemental composition. The molecular formula of 7-Chloroisatin is C₈H₄ClNO₂, corresponding to a monoisotopic mass of approximately 180.993 Da. nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound's mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, along with characteristic isotope peaks for the chlorine atom (³⁵Cl and ³⁷Cl). nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClNO₂ |

| Average Mass | 181.575 Da |

| Monoisotopic Mass | 180.993056 Da |

| IUPAC Name | 7-chloro-1H-indole-2,3-dione |

Chromatographic Separation Methods (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are essential for separating 7-Chloroisatin from reaction mixtures, impurities, or complex matrices, often coupled with a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. While specific GC-MS methods for 7-Chloroisatin are not extensively detailed, general methods for chlorinated and indole-containing compounds are well-established. longdom.orgcromlab-instruments.esnotulaebotanicae.ro For analysis, 7-Chloroisatin would likely be separated on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer detector would then provide mass data for definitive identification. The separation of isatin isomers has been successfully achieved using GC, indicating that this method is suitable for resolving closely related compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. A Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) method has been developed for the parent compound, isatin, and other indoxyl derivatives. nih.gov A similar approach would be highly effective for 7-Chloroisatin. The separation would typically be performed using reverse-phase chromatography, with a C18 column and a mobile phase consisting of an aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The mass spectrometer, operating in a mode such as multiple reaction monitoring (MRM), would allow for highly sensitive and selective quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the purification and quantification of isatin derivatives. The method typically employs a reverse-phase column and a UV detector for monitoring the elution of the compound. The choice of mobile phase, often a mixture of water and organic solvents, is optimized to achieve good separation from impurities. nih.gov The high sensitivity and selectivity of modern HPLC systems make them suitable for the quality control of 7-Chloroisatin.

Advanced Detection and Quantification Strategies for 7-Chlorodioxindole

While standard spectroscopic and chromatographic methods are robust, advanced strategies can offer enhanced sensitivity, selectivity, and speed for the detection and quantification of 7-Chloroisatin.

Hyphenated techniques, particularly tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS), represent a state-of-the-art approach. nih.gov The use of MRM in LC-MS/MS provides exceptional selectivity and allows for quantification at very low levels, which is crucial for analyzing trace amounts of the compound in complex biological or environmental samples. nih.gov This method has been successfully applied to quantify isatin and related indoles, demonstrating its suitability for 7-Chloroisatin. nih.gov

Furthermore, the development of specific analytical protocols using high-resolution mass spectrometry (HRMS) could provide even greater confidence in identification by enabling the determination of the elemental composition from accurate mass measurements. While specific advanced methods dedicated solely to 7-Chloroisatin are not prominent in the literature, the established methodologies for the broader class of isatins and indoles provide a strong foundation for its analysis.

Potential Applications of 7 Chlorodioxindole Beyond Direct Therapeutic Use

Role in Material Science (e.g., Polymer Chemistry, Optoelectronic Materials)

There is currently no available scientific literature detailing the integration of 7-chlorodioxindole into polymers or its application in optoelectronic materials. The unique electronic and structural properties of the dioxindole core, combined with the presence of a chlorine substituent, could theoretically be exploited in the design of novel materials. However, without experimental data, any discussion of its role in polymer chemistry or as an optoelectronic material would be purely conjectural. Research into the polymerization of this compound or the characterization of its photophysical properties is needed to ascertain its potential in these areas.

Catalytic Applications Involving this compound Scaffolds

The concept of using molecular scaffolds to support catalytic metal complexes is a well-established area of research. nih.govresearchgate.netmdpi.comnih.govencyclopedia.pub These scaffolds can influence the activity, selectivity, and stability of the catalyst. nih.govnih.govresearchgate.netresearchgate.net While derivatives of similar heterocyclic compounds have been explored for such purposes, there are no specific studies in the current literature that describe the use of this compound as a scaffold for catalytic applications. The development of metal complexes with this compound as a ligand would be the first step in exploring its potential in catalysis.

Environmental Remediation or Sensing Applications

Chemical sensors for environmental monitoring are a critical area of development, with various molecular structures being investigated for the detection of pollutants. nih.gov Indole (B1671886) derivatives, for instance, have been explored as fluorescent and colorimetric sensors for heavy metal ions. researchgate.net However, there is no research to date that specifically implicates this compound in environmental remediation or sensing applications. The potential for the this compound structure to act as a recognition element for specific environmental contaminants has not been investigated.

Precursors in Complex Chemical Synthesis

This compound's parent compounds, oxindole (B195798) and isatin (B1672199), and their chlorinated derivatives are versatile precursors in organic synthesis for creating a variety of complex molecules and bioactive compounds. wright.edulookchem.comnih.govnih.govresearchgate.netnih.gov For example, 7-chlorooxindole and 7-chloroisatin (B1582877) are used as building blocks to synthesize spiro compounds and other heterocyclic systems. uobaghdad.edu.iqrdd.edu.iq It is plausible that this compound could also serve as a valuable precursor for the synthesis of novel complex molecules. Its specific reactivity and the influence of the chloro and hydroxyl groups could lead to unique chemical transformations. However, specific examples of its use in complex chemical synthesis are not present in the current body of scientific literature.

Q & A

Q. What experimental designs are optimal for studying this compound’s environmental fate and degradation products?

- Methodological Answer : Use C-labeled this compound in soil/water microcosms. Monitor degradation via LC-MS/MS and identify intermediates. Apply mass balance analysis and compare with EPI Suite predictions for biodegradation pathways .

Methodological Best Practices

- Data Reporting : Follow PRISMA guidelines for systematic reviews and include raw data in appendices for transparency .

- Ethical Compliance : Disclose conflicts of interest and adhere to dual-use policies for toxicological data .

- Reproducibility : Document instrument parameters (e.g., NMR frequency, HPLC gradient) and deposit spectra in public repositories (e.g., ChemSpider) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.